3-(Carbamoylamino)-3-phenylpropanoic acid
Overview
Description
3-(Carbamoylamino)-3-phenylpropanoic acid is an organic compound with a unique structure that includes both a carbamoyl group and a phenyl group attached to a propanoic acid backbone
Mechanism of Action
Target of Action
It’s worth noting that carbamoyl compounds often interact with enzymes involved in the urea cycle, such as carbamoyl phosphate synthase .
Mode of Action
Carbamoyl compounds typically act by donating their carbamoyl group to another molecule in a biochemical reaction .
Biochemical Pathways
Carbamoyl compounds are often involved in the urea cycle and arginine biosynthesis . They may also participate in other pathways depending on the specific structure and properties of the compound.
Pharmacokinetics
Pharmacokinetic studies are essential in the preclinical and clinical process for any compound .
Result of Action
The action of carbamoyl compounds often results in the transfer of a carbamoyl group, which can have various effects depending on the specific biochemical context .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of biochemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamoylamino)-3-phenylpropanoic acid typically involves the reaction of a suitable amine with a carbamoyl chloride derivative under controlled conditions. One common method involves the use of dimethyl carbonate as a carbamoylating agent, which reacts with primary, secondary, or aromatic amines under high pressure and specific molar ratios . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds followed by their conversion to the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamoylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium persulfate for oxidation and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxamic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(Carbamoylamino)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals with specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoyl derivatives and phenylpropanoic acids, such as:
- 3-(Carbamoylamino)-3-methylpropanoic acid
- 3-(Carbamoylamino)-3-ethylpropanoic acid
- 3-(Carbamoylamino)-3-phenylbutanoic acid
Uniqueness
3-(Carbamoylamino)-3-phenylpropanoic acid is unique due to the presence of both a carbamoyl group and a phenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(carbamoylamino)-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(15)12-8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUTCLPFMFUDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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